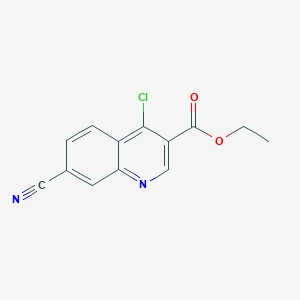

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications .

Métodos De Preparación

The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl cyanoacetate under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form different quinoline derivatives.

Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions are typically other quinoline derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent . Research indicates that it may inhibit the activity of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling related to growth and proliferation. By inhibiting these enzymes, Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate can potentially prevent abnormal cell growth associated with various cancers .

Case Study: Antitumor Activity

A study evaluated the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a 100% decrease in tumor cell viability post-treatment, indicating significant antitumor potential.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Cell Viability (%) | 100 | 0 |

| Total Antioxidant Capacity | Low | High |

| Apoptosis Induction | None | Significant |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Preliminary studies have shown efficacy against various microbial strains, including both gram-positive and gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

These findings suggest that the compound could be developed further for use in treating infectious diseases.

Biological Mechanism of Action

The mechanism through which this compound exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or activation of critical biological pathways, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparación Con Compuestos Similares

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

- 4-chloroquinoline-3-carboxylic acid

- Ethyl 4-chloroquinoline-3-carboxylate

- 7-cyanoquinoline-3-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to the presence of both chloro and cyano groups, which contribute to its distinct properties and applications .

Actividad Biológica

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate (CAS Number: 2580250-60-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its effects.

This compound is characterized by its unique structural features, including a chloro group and a cyano group, which contribute to its biological activity. The compound undergoes various chemical reactions such as substitution, reduction, and oxidation, allowing for the synthesis of diverse derivatives that may enhance its biological properties.

The mechanism of action involves the interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to the inhibition or activation of key biological pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. A notable study evaluated its antitumor effects on Ehrlich Ascites Carcinoma (EAC) cells in mice. The findings indicated a 100% decrease in tumor cell viability following treatment with the compound. Additionally, it demonstrated significant antioxidant properties and induced apoptosis in cancer cells .

Table 1: In Vivo Antitumor Activity

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Cell Viability (%) | 100 | 0 |

| Total Antioxidant Capacity | Low | High |

| Apoptosis Induction | None | Significant |

This study suggests that this compound could be developed as an effective chemotherapeutic agent due to its ability to induce apoptosis and enhance antioxidant defenses .

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Quinoline derivatives are known for their efficacy against various microbial strains. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, making it a promising candidate for further development in infectious disease treatments .

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives to assess its unique properties. For instance:

Table 3: Comparison of Quinoline Derivatives

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 4-chloroquinoline-3-carboxylic acid | Moderate | High |

| 7-cyanoquinoline-3-carboxylate | Low | High |

This comparison illustrates that while this compound shows high anticancer potential, it also possesses moderate antimicrobial activity compared to other derivatives.

Propiedades

IUPAC Name |

ethyl 4-chloro-7-cyanoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-5-8(6-15)3-4-9(11)12(10)14/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOLRQYTVFIGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.